
Hematin
Übersicht
Beschreibung
Hematin, also known as ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen, is a dark bluish or brownish pigment containing iron in the ferric state. It is obtained by the oxidation of heme, a component of hemoglobin in red blood cells. This compound plays a crucial role in various biological processes, including the synthesis of globin and the inhibition of porphyrin synthesis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Hämatin wird typischerweise aus Häm gewonnen, das aus Hämoglobin in roten Blutkörperchen extrahiert wird. Die Umwandlung von Häm in Hämatin beinhaltet die Oxidation des Eisenatoms innerhalb der Hämgruppe vom zweiwertigen (Fe2+) zum dreiwertigen (Fe3+) Zustand. Dieser Prozess wird oft durch chemische Oxidationsmittel erleichtert .
Industrielle Produktionsmethoden
Die industrielle Produktion von Hämatin umfasst mehrere Schritte:
Extraktion von Häm: Häm wird aus Quellen wie roten Blutkörperchen durch Zelllyse und Trennung von anderen Zellbestandteilen extrahiert.
Chemische Oxidation: Das extrahierte Häm wird mit einem Oxidationsmittel oxidiert, wodurch das Eisenion von seinem zweiwertigen in den dreiwertigen Zustand überführt wird und so Häm in Hämatin umgewandelt wird.
Reinigung und Charakterisierung: Das resultierende Hämatin wird durch Techniken wie Chromatographie oder Kristallisation gereinigt, um Verunreinigungen zu entfernen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hämatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hämatin kann weiter oxidiert werden, was seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst.
Reduktion: Hämatin kann unter bestimmten Bedingungen zu Häm reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel, die bei der Umwandlung von Häm in Hämatin verwendet werden, sind Wasserstoffperoxid und andere Peroxide.
Reduktionsmittel: Reduktionsmittel wie Natriumdithionit können verwendet werden, um Hämatin wieder in Häm umzuwandeln.
Liganden: Verschiedene Liganden, wie Hydroxidionen, können mit dem Eisenatom in Hämatin koordinieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Formen von Häm- und Hämatinderivaten, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Hämatin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Hämatin wird als Katalysator bei der Synthese organischer Verbindungen und in verschiedenen chemischen Reaktionen verwendet.
Biologie: Hämatin ist ein wesentlicher Bestandteil von Hämoglobin und anderen Hämoproteinen und spielt eine wichtige Rolle beim Sauerstofftransport und -speicher.
Medizin: Hämatin wird zur Behandlung von Porphyrien eingesetzt, einer Gruppe von Erkrankungen, die durch Anomalien in der Synthese von Häm verursacht werden.
Industrie: Hämatin wird in biochemischen Tests und Experimenten verwendet und trägt so zu Fortschritten in biotechnologischen Techniken und zum Verständnis bei
Wirkmechanismus
Hämatin übt seine Wirkungen durch mehrere Mechanismen aus:
Hemmung der Porphyrinsynthese: Hämatin hemmt die Synthese von Porphyrin, indem es die Synthese von Delta-Aminolävulinatsynthase (ALAS1) unterdrückt, einem Schlüsselenzym im Porphyrinsyntheseweg.
Stimulation der Globinsynthese: Hämatin stimuliert die Synthese von Globin, einem essentiellen Bestandteil von Hämoglobin.
Elektronentransferreaktionen: Hämatin nimmt an Elektronentransferreaktionen teil, was es für verschiedene enzymatische Prozesse unerlässlich macht
Wissenschaftliche Forschungsanwendungen
Hematin has a wide range of scientific research applications:
Chemistry: this compound is used as a catalyst in the synthesis of organic compounds and in various chemical reactions.
Biology: this compound is an integral component of hemoglobin and other hemoproteins, playing a vital role in oxygen transport and storage.
Medicine: this compound is used in the treatment of porphyrias, a group of disorders caused by abnormalities in the synthesis of heme.
Industry: This compound is utilized in biochemical assays and experiments, contributing to advancements in biotechnological techniques and understanding
Wirkmechanismus
Hematin exerts its effects through several mechanisms:
Inhibition of Porphyrin Synthesis: this compound inhibits the synthesis of porphyrin by repressing the synthesis of delta-aminolevulinic acid synthase (ALAS1), a key enzyme in the porphyrin synthesis pathway.
Stimulation of Globin Synthesis: this compound stimulates the synthesis of globin, an essential component of hemoglobin.
Electron Transfer Reactions: This compound participates in electron transfer reactions, making it vital in various enzymatic processes
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hämin: Hämin ist eine oxidierte Form von Häm, ähnlich Hämatin, aber mit einem Chloridliganden anstelle eines Hydroxidliganden.
Protoporphyrin IX: Protoporphyrin IX ist ein Vorläufer von Häm und Hämatin, das ein Eisenion enthält, das im Zentrum eines Porphyrinrings koordiniert ist.
Cytochrome: Cytochrome sind Hämoproteine, die am Elektronentransport und der Energieproduktion beteiligt sind und Häm-Gruppen enthalten, die Hämatin ähneln
Einzigartigkeit von Hämatin
Hämatin ist einzigartig aufgrund seiner Fähigkeit, die Porphyrinsynthese zu hemmen und die Globinsynthese zu stimulieren, was es zu einer wertvollen Verbindung bei der Behandlung von Porphyrien macht. Seine Rolle bei Elektronentransferreaktionen und seine Verwendung als Katalysator in chemischen Reaktionen unterstreichen seine Bedeutung in verschiedenen wissenschaftlichen Bereichen .
Biologische Aktivität
Hematin, a derivative of heme, has garnered significant attention due to its biological activities and potential therapeutic applications. This article explores the various aspects of this compound's biological activity, including its effects on red blood cells (RBCs), its role in antimalarial activity, and its interactions with cellular mechanisms.
This compound and Red Blood Cells
Toxicity and Morphological Changes
Research indicates that this compound is more reactive and toxic to human RBCs compared to hemin. Studies have shown that both compounds induce acute phosphatidylserine exposure on the RBC membrane, a marker of cell stress. This compound triggers significant morphological changes in RBCs, leading to spherization and hemolysis in a dose-dependent manner. The maximum hemolysis rates for this compound were found to be higher than those for hemin, indicating its greater reactivity towards RBC transformation .
Mechanism of Action
The transformation induced by this compound is associated with an increase in intracellular calcium concentration ([Ca²⁺]i), although this process appears to be independent of extracellular calcium levels. This suggests that this compound's effects on RBCs may involve complex intracellular signaling pathways that warrant further investigation .
Antimalarial Activity
Inhibition of β-Hematin Formation
this compound plays a crucial role in the formation of β-hematin, a polymeric form of heme that is associated with malaria parasites. In vitro studies have demonstrated that various compounds can inhibit β-hematin formation, which is critical for the survival of Plasmodium falciparum, the malaria-causing parasite. A high-throughput screening identified numerous inhibitors with IC50 values less than 5 μM, highlighting the potential for developing new antimalarial drugs targeting this pathway .
Case Studies
In one study, 171 β-hematin inhibitors were identified as active against P. falciparum, with several demonstrating nanomolar activity. These findings emphasize the importance of targeting β-hematin formation as a strategy for antimalarial drug development . Additionally, structural analyses have revealed insights into how different chemical scaffolds interact with β-hematin, providing a foundation for future drug design .
Data Summary
Eigenschaften
CAS-Nummer |
15489-90-4 |
---|---|
Molekularformel |
C34H33FeN4O5 |
Molekulargewicht |
633.5 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |
InChI |
InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
BMUDPLZKKRQECS-UHFFFAOYSA-K |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |
Aussehen |
Solid powder |
Key on ui other cas no. |
15489-90-4 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hematin contribute to malaria parasite survival?
A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].
Q2: How do antimalarial drugs like chloroquine target this compound?
A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of this compound into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on this compound crystals, effectively arresting their growth [].
Q3: Does the interaction between chloroquine and this compound involve specific structural changes?
A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of this compound []. This binding leads to a shift in specific Raman peaks, indicating a change in the this compound molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].
Q4: What role do lipids play in this compound crystallization within the parasite?
A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in this compound crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster this compound crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.
Q6: How is this compound characterized spectroscopically?
A6: this compound exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze this compound's structural properties and interactions with other molecules.
Q7: How stable is this compound under different conditions?
A7: this compound stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, this compound can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].
Q8: How does the stability of this compound impact its therapeutic use?
A8: The stability of this compound is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of this compound can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].
Q9: Are there strategies to enhance this compound stability?
A9: Yes, different formulations of this compound have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized this compound, exhibits minimal effects on coagulation [].
Q10: Does this compound possess any catalytic activity?
A10: Yes, this compound exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes this compound a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].
Q11: Are there examples of this compound being used as a catalyst in other applications?
A11: this compound immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes this compound's catalytic activity for environmental remediation purposes.
Q12: How is computational chemistry employed in this compound research?
A12: Computational methods, like DFT calculations, aid in understanding the interactions of this compound with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.
Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?
A13: Studies have shown that while binding to this compound is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like this compound, appear to play a crucial role in inhibiting β-hematin formation [, ].
Q14: Are there specific structural features that contribute to enhanced antimalarial activity?
A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.
Q15: What is known about the pharmacokinetics of this compound?
A15: The pharmacokinetic properties of this compound have been studied in various animal models and humans. Research indicates that intravenously administered this compound rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that this compound can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.
Q16: What are the effects of this compound administration in patients with congenital erythropoietic porphyria?
A16: Intravenous this compound administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].
Q17: How do malaria parasites develop resistance to chloroquine?
A17: While chloroquine targets this compound, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in this compound itself []. This altered drug accumulation effectively reduces chloroquine's access to this compound, diminishing its efficacy.
Q18: What are the potential adverse effects associated with this compound therapy?
A18: this compound, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded this compound with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.